(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate
Overview
Description
(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate is a synthetic organic compound with the molecular formula C25H34N2O4 and a molecular weight of 426.56 g/mol . This compound is characterized by its unique structure, which includes a perimidine core linked to two hexanoate groups via methylene bridges. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate typically involves the condensation of naphthalene-1,8-diamine with hexanoic acid derivatives under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as an acid or base, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of advanced techniques such as chromatography and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perimidine derivatives.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine oxides, while substitution reactions can produce a variety of substituted perimidine derivatives .
Scientific Research Applications
(2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Phenyl-2,3-dihydro-1H-perimidine
- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine
- 1,2-Disubstituted benzimidazoles
Comparison: Compared to these similar compounds, (2,3-Dihydro-1H-perimidine-2,2-diyl)bis(methylene) dihexanoate is unique due to its specific structural features, such as the presence of two hexanoate groups and methylene bridges.
Properties
IUPAC Name |
[2-(hexanoyloxymethyl)-1,3-dihydroperimidin-2-yl]methyl hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-3-5-7-15-22(28)30-17-25(18-31-23(29)16-8-6-4-2)26-20-13-9-11-19-12-10-14-21(27-25)24(19)20/h9-14,26-27H,3-8,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJUUMRGANWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1(NC2=CC=CC3=C2C(=CC=C3)N1)COC(=O)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189678 | |
Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211933-17-4 | |
Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211933-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[1H-Perimidin-2(3H)-ylidenebis(methylene)] dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(hexanoyloxymethyl)-1,3-dihydroperimidin-2-yl]methyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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